N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule characterized by a benzotriazinone core linked to a brominated indole moiety via a butanamide chain. The benzotriazinone (4-oxo-1,2,3-benzotriazin-3(4H)-yl) group is a heterocyclic system known for its role as a pharmacophore in enzyme inhibitors and receptor modulators .
Properties
Molecular Formula |
C21H20BrN5O2 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C21H20BrN5O2/c22-16-8-7-15-9-12-26(19(15)14-16)13-10-23-20(28)6-3-11-27-21(29)17-4-1-2-5-18(17)24-25-27/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,28) |
InChI Key |
SRDJQTLGJSEINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Indole
The 6-bromoindole subunit is synthesized via electrophilic aromatic substitution. Bromine (Br₂) in dichloromethane (DCM) at 0°C selectively brominates indole at the 6-position, achieving ~65% yield. Regioselectivity is governed by the electron-rich C-3 position, with directing effects from the indole nitrogen. Alternative methods include:
Table 1: Bromination Methods for 6-Bromoindole Synthesis
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Br₂ in DCM | Br₂, DCM | 0°C, 2 hr | 65 |
| NBS in DMF | NBS, DMF | 50°C, 4 hr | 72 |
| Cu(II)/HBr/H₂O₂ | CuBr₂, HBr, H₂O₂ | RT, 6 hr | 68 |
Preparation of 2-(6-Bromo-1H-Indol-1-yl)Ethylamine
Alkylation of Indole Nitrogen
The ethylamine side chain is introduced via nucleophilic substitution. 6-Bromoindole reacts with 2-bromoethylamine hydrobromide in the presence of NaH in tetrahydrofuran (THF) at 60°C for 12 hr, yielding 2-(6-bromo-1H-indol-1-yl)ethylamine (78% yield). Protective strategies include:
-
Boc-protection : tert-Butoxycarbonyl (Boc) groups prevent side reactions during subsequent steps.
-
Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to install the ethylamine spacer.
Synthesis of 4-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Butanoic Acid
Cyclization of 2-Azidobenzoic Acid Derivatives
Benzotriazinone is synthesized via thermal cyclization of 2-azidobenzoic acid in toluene at 110°C for 6 hr (yield: 85%). The butanoic acid linker is introduced by:
-
Esterification : Reacting benzotriazinone with ethyl 4-bromobutyrate using K₂CO₃ in acetonitrile.
-
Saponification : Hydrolyzing the ester with LiOH in THF/H₂O to yield 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid (91% yield).
Amide Coupling to Form the Target Compound
Activation and Coupling Strategies
The final step involves coupling 2-(6-bromo-1H-indol-1-yl)ethylamine with 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid. Optimal conditions use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DCM at 25°C for 4 hr, achieving 88% yield. Alternatives include:
Table 2: Amide Coupling Reagent Efficiency
| Reagent System | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | DCM | 4 | 88 |
| EDCl/HOBt | DMF | 6 | 82 |
| DCC/DMAP | THF | 8 | 75 |
Optimization and Scale-Up Considerations
Purification and Yield Enhancement
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures (9:1) refine the final product to >99% purity.
-
Process Intensification : Continuous flow reactors reduce reaction times by 40% for bromination and amidation steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: De-brominated or reduced benzotriazine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
The biological activity of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can be attributed to its structural components:
Anticancer Activity: Indole derivatives are often linked to anticancer effects. Empirical studies are necessary to evaluate the specific efficacy of this compound against various cancer cell lines.
Antimicrobial Properties: The benzotriazine moiety may enhance antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens.
Neuroprotective Effects: The dual functionality of this compound suggests potential neuroprotective applications, especially in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored compounds structurally similar to this compound:
Study 1: Anticancer Evaluation
A series of indole derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects attributed to the indole structure. Researchers noted that modifications at specific positions on the indole ring could enhance activity against particular cancer types .
Study 2: Antimicrobial Activity
Research on benzotriazine derivatives indicated their potential as antimicrobial agents. The presence of functional groups similar to those in this compound was linked to increased efficacy against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Gaps
- Activity Data: Limited biological data are available for the target compound.
- Physicochemical Properties: The bromoindole group increases molecular weight (474.34 g/mol) compared to simpler analogs (e.g., 14n: 328.35 g/mol), which may affect bioavailability .
- Unanswered Questions: The impact of the ethyl linker between indole and benzotriazinone on conformational flexibility remains unexplored.
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of compounds similar to this compound typically involves the modification of indole and benzotriazine scaffolds. The indole moiety is known for its wide range of biological activities, including anticancer and anti-inflammatory effects . The benzotriazine part contributes to the compound's stability and enhances its pharmacological profile.
Antitumor Activity
Research has indicated that indole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain indole-based compounds can inhibit the growth of various cancer cell lines without affecting non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies . The specific compound may share similar mechanisms of action due to its structural components.
The biological activity of this compound could involve multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds with indole structures often interfere with cell cycle progression and induce apoptosis in cancer cells .
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and MAPK pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the indole and benzotriazine moieties can significantly alter potency and selectivity. For example, variations in substituents on the indole ring have been shown to impact binding affinity to target proteins .
Case Studies
Several studies have highlighted the potential of similar compounds in clinical settings:
- Indole Derivatives : A study demonstrated that a specific indole derivative exhibited potent growth inhibition in tumorigenic murine liver cell lines while sparing healthy cells at concentrations up to 10 µM .
- Benzotriazine Compounds : Research on benzotriazine derivatives has shown promise in treating inflammatory diseases due to their ability to modulate immune responses .
Data Summary
Q & A
Q. What are the key synthetic routes for preparing N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide, and how are intermediates characterized?
The synthesis typically involves:
- Stepwise coupling : Brominated indole intermediates (e.g., 6-bromo-1H-indole) are alkylated with ethylenediamine derivatives, followed by conjugation to the benzotriazinone moiety via amide bond formation. Reaction conditions (e.g., DCC/DMAP for coupling) must be optimized to avoid side reactions .
- Characterization : Intermediates are validated using -NMR, -NMR, and HRMS. For example, bromine incorporation is confirmed via isotopic patterns in HRMS and distinct aromatic proton splitting in NMR .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the molecular structure of this compound?
- Crystallization : Slow evaporation from DMSO/EtOH mixtures is often used to grow suitable crystals.
- Refinement : SHELXL (v2018+) refines the structure, with H-atoms placed geometrically and displacement parameters adjusted isotropically. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>15:1) .
- Validation : The 6-bromoindole and benzotriazinone moieties are confirmed via bond-length analysis (e.g., C-Br ~1.90 Å, C=O ~1.22 Å) .
Q. What spectroscopic techniques are critical for purity assessment?
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities at <0.5% levels.
- FT-IR : Confirms amide (N-H stretch ~3300 cm) and carbonyl (C=O ~1680 cm) functional groups .
Advanced Research Questions
Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?
- Dose-response curves : Use non-linear regression (e.g., GraphPad Prism) to calculate IC values. Replicate assays (n ≥ 3) with positive controls (e.g., staurosporine for kinases) reduce variability .
- SAR analysis : Compare substituent effects (e.g., bromine vs. chlorine at position 6) on binding affinity. Molecular docking (AutoDock Vina) may explain discrepancies via steric/electronic interactions .
Q. What strategies optimize reaction yields when introducing bromine at the indole 6-position?
- Electrophilic bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to minimize di-substitution. Monitor via TLC (hexane/EtOAc 3:1) .
- Protection/deprotection : Protect the indole NH with Boc groups before bromination, then deprotect with TFA .
Q. How is SHELXD/SHELXE used to resolve crystallographic twinning in this compound?
Q. What statistical methods improve reproducibility in synthetic protocols?
- Design of Experiments (DoE) : Use Plackett-Burman or Box-Behnken designs to optimize temperature, solvent ratios, and catalyst loading. For example, a 3-factor DoE reduced reaction time by 40% in analogous triazine syntheses .
- Multivariate analysis : PCA (Principal Component Analysis) identifies critical variables affecting yield/purity .
Q. How are metabolic stability studies designed for this compound in preclinical research?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate t using first-order kinetics .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive/non-competitive inhibition .
Data Analysis & Troubleshooting
Q. How to interpret unexpected 1H^1 \text{H}1H-NMR splitting patterns in the ethylenediamine linker?
Q. What computational tools predict solubility and logP for formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
